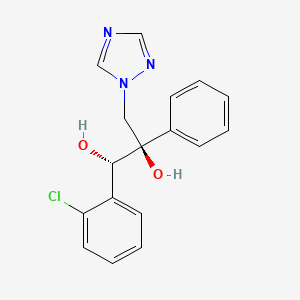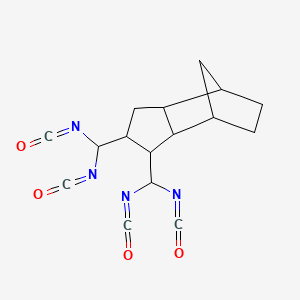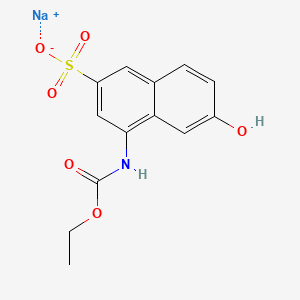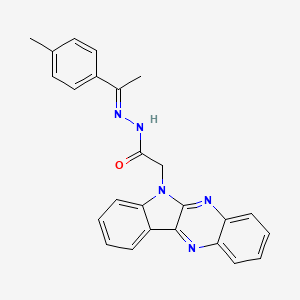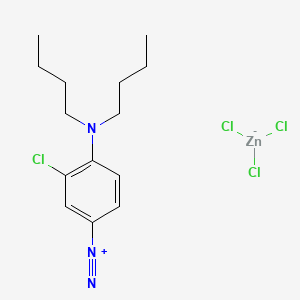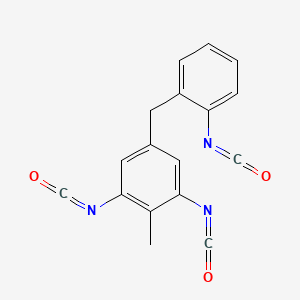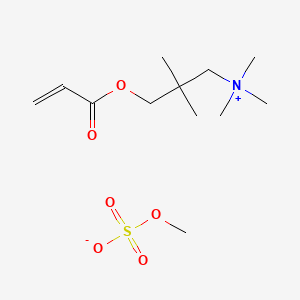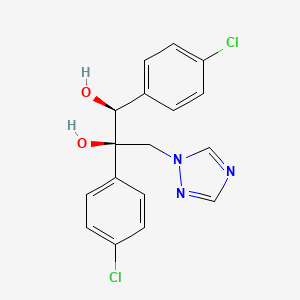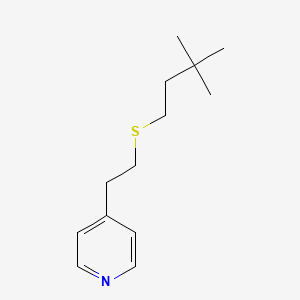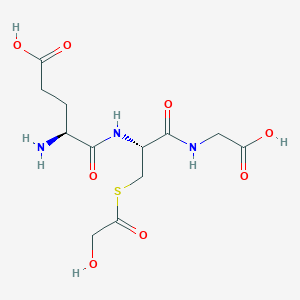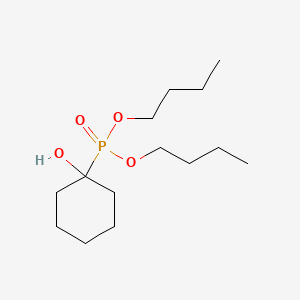
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cyclohexyl ring with a hydroxyl group and two butyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester typically involves the reaction of phosphonic acid derivatives with cyclohexanol under controlled conditions. One common method involves the esterification of phosphonic acid with dibutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol and butanol.
Substitution: Formation of substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt key biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-hydroxycyclohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, dipropyl ester: Similar structure but with propyl ester groups instead of butyl ester groups.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
60324-12-1 |
|---|---|
Formule moléculaire |
C14H29O4P |
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
1-dibutoxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C14H29O4P/c1-3-5-12-17-19(16,18-13-6-4-2)14(15)10-8-7-9-11-14/h15H,3-13H2,1-2H3 |
Clé InChI |
FAJOHOSTGGEHAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C1(CCCCC1)O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


